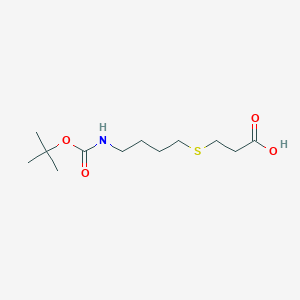

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid

Descripción general

Descripción

The compound “3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with the BOC group involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the BOC group and the thio-propanoic acid group. The exact molecular weight and structure would depend on the specific configuration of the molecule .Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and configuration. For example, the compound’s density, boiling point, and solubility would be determined by its molecular structure .Aplicaciones Científicas De Investigación

N-tert-Butoxycarbonylation of Amines

N-tert-Butoxycarbonylation of amines using H3PW12O40 is an efficient and environmentally benign method for protecting amines, crucial in peptide synthesis due to its resistance to racemization. This process is important for the preparation of N-Boc amino acids, which are integral in Merrifield’s solid phase peptide synthesis, highlighting its utility in synthesizing multifunctional targets due to its stability and resistance towards basic and nucleophilic attacks (Heydari et al., 2007).

Amino Acid Derivatives

The synthesis of orthogonally protected amino acid derivatives showcases the versatility of protecting groups like Boc for the synthesis of complex amino acid structures. Such derivatives are useful in the synthesis of non-proteinogenic amino acids and peptides, demonstrating the compound's role in expanding the toolbox for peptide and protein engineering (Czajgucki et al., 2003).

Amino Acid-Based Polyacetylenes

The study on amino acid-derived acetylene monomers, such as N-(tert-butoxycarbonyl)-l-alanine derivatives, reveals their application in polymer science. These compounds undergo polymerization to form polymers with potential applications in materials science, illustrating the compound's relevance in the development of new materials with specific biological or chemical properties (Gao et al., 2003).

Synthesis of Biologically Active Intermediates

The synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of Biotin, highlights the importance of tert-butoxycarbonyl protected amino acids in the synthesis of biologically important molecules. This demonstrates the compound's role in medicinal chemistry and drug synthesis, contributing to the metabolic cycle and biosynthesis of essential biomolecules (Qin et al., 2014).

Mecanismo De Acción

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with proteins or enzymes that have amine groups in biological systems.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is known to protect amine groups during chemical reactions . This protection allows for selective reactions to occur at other functional groups present in the molecule. Once the desired reactions have taken place, the Boc group can be removed using strong acids .

Biochemical Pathways

The presence of the boc group suggests that it may be involved in the synthesis of peptides or proteins . The Boc group can protect amine groups in these larger molecules during synthesis, preventing unwanted side reactions.

Pharmacokinetics

The presence of the Boc group may also influence its metabolic stability, as this group can be removed under certain conditions .

Result of Action

Given its structure and the known uses of the boc group, it is plausible that this compound could be involved in the synthesis of complex organic molecules, such as peptides or proteins .

Action Environment

The action of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its ability to protect amine groups . Additionally, the presence of strong acids can lead to the removal of the Boc group .

Safety and Hazards

Propiedades

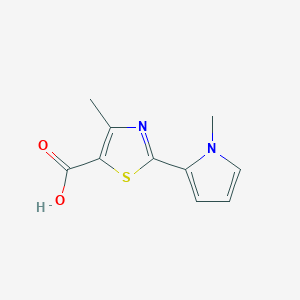

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(16)13-7-4-5-8-18-9-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUTWFPMRKWARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)